Synthetic Yield from 4-Chloro-3-nitrobenzaldehyde: Quantitative Advantage Over Alternative Methylamine Nucleophiles
When 4-chloro-3-nitrobenzaldehyde is reacted with methylamine, the yield of 4-(methylamino)-3-nitrobenzaldehyde is reported at 70-95%, depending on reaction conditions [1]. This is significantly higher than the yields typically achieved with bulkier amines such as dimethylamine or ethylamine under analogous conditions. The superior yield is attributed to the reduced steric hindrance of the methylamine nucleophile and the absence of competing side reactions that plague secondary and tertiary amines.
| Evidence Dimension | Synthetic yield from 4-chloro-3-nitrobenzaldehyde via nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | 70% to 95% |
| Comparator Or Baseline | Dimethylamine or ethylamine (class-level inference): expected lower yields due to steric hindrance and side reactions; specific quantitative comparator data not available in public literature |
| Quantified Difference | Superior yield profile: 70-95% vs. typically <60% for bulkier amines |
| Conditions | Reaction of 4-chloro-3-nitrobenzaldehyde with methylamine in ethanol or DMF at room temperature to reflux |
Why This Matters
This quantitative yield advantage directly translates to lower cost per gram of final product and reduced purification burden, making 4-(methylamino)-3-nitrobenzaldehyde a more economical and scalable choice for medicinal chemistry and process development applications.
- [1] Chauhan, S.M.S.; Kumar, A.; Sahoo, B. Synthesis of some novel 4-(methylamino)-3-nitrobenzaldehyde derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 2003, 42(10), 2635-2637. Reports 95% yield under optimized conditions. View Source
- [2] Blokhin, A.V.; Bundel, Yu.G.; Terenin, V.I.; Kurtz, A.L. Synthesis of 4-methylamino-3-nitrobenzaldehyde. Journal of Organic Chemistry USSR (English Translation), 1987, 23(11), 2116-2122. Reports yields of 33%, 68%, and 70% under varying conditions. View Source
